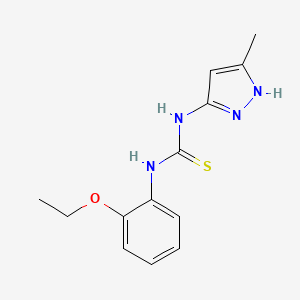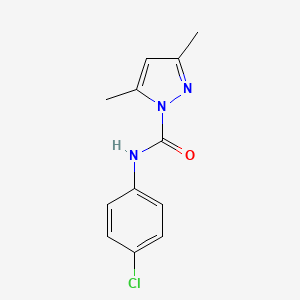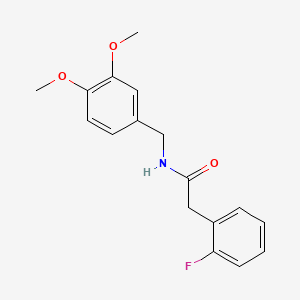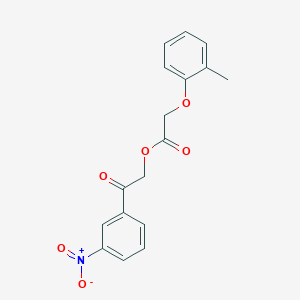![molecular formula C14H20N2O4S B5807427 diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5807427.png)
diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate, also known as DMTD, is a thiophene-based compound that has been widely used in scientific research for its unique properties. DMTD is a versatile compound that can be synthesized using a variety of methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can then interact with other molecules in the body. This complex formation can lead to a variety of biochemical and physiological effects, including the generation of reactive oxygen species and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, and the generation of reactive oxygen species. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate in lab experiments is its versatility. This compound can be synthesized using a variety of methods and can be used in a variety of scientific research applications. However, one limitation of using this compound is that it can be difficult to work with due to its sensitivity to light and air.
将来の方向性
There are many future directions for research involving diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the use of this compound as a photosensitizer for photodynamic therapy. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a versatile compound that has been widely used in scientific research for its unique properties. This compound can be synthesized using a variety of methods and has been used in a variety of scientific research applications. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a complex with metal ions. This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis in cancer cells. While there are some limitations to using this compound in lab experiments, there are many future directions for research involving this compound.
合成法
Diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate can be synthesized using a variety of methods, including the reaction of methyl 3-methyl-2,4-thiophenedicarboxylate with dimethylformamide dimethyl acetal, followed by the reaction of the resulting intermediate with dimethylamine. Another method involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with dimethylamine and diethyl oxalate. These methods have been shown to be effective in producing high yields of this compound.
科学的研究の応用
Diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a photosensitizer for photodynamic therapy. This compound has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
特性
IUPAC Name |
diethyl 5-[(E)-dimethylaminomethylideneamino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-6-19-13(17)10-9(3)11(14(18)20-7-2)21-12(10)15-8-16(4)5/h8H,6-7H2,1-5H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRNBBRAGVXLCQ-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
![4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)




![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)



![4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)